molecular formula C7H5BrN2O3 B1266745 2-Bromo-3-nitrobenzamide CAS No. 35757-19-8

2-Bromo-3-nitrobenzamide

Cat. No.: B1266745
CAS No.: 35757-19-8
M. Wt: 245.03 g/mol
InChI Key: TXFBJRKUCSPKPD-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrobenzamide is an organic compound with the molecular formula C7H5BrN2O3. It is a member of the nitroaromatic compounds, which are commonly used as building blocks in synthetic chemistry . This compound is characterized by the presence of both bromine and nitro functional groups attached to a benzamide core, making it a versatile intermediate in various chemical reactions.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-nitrobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecule, thereby altering its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure leads to sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects are typically associated with high doses, leading to cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can interact with key biomolecules and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-nitrobenzamide typically involves the bromination of 3-nitrobenzamide. One common method is to start with 3-nitrobenzamide and react it with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the benzamide ring .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient brominating agents such as dibromohydantoin in the presence of sulfuric acid. This method offers advantages in terms of yield and purity of the final product. The reaction conditions are optimized to maintain a balance between reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitrobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

Key Role as an Intermediate:
2-Bromo-3-nitrobenzamide is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a significant role in developing anti-inflammatory and analgesic drugs, where it aids in the formation of complex molecular structures necessary for therapeutic efficacy .

Case Studies:

  • Anti-Inflammatory Drugs: Research indicates that compounds derived from this compound exhibit significant anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties, showing promising results against various pathogens, including Mycobacterium tuberculosis and Moraxella catarrhalis, which are critical targets in infectious disease treatment .

Organic Chemistry

Reagent for Synthesis:
In organic synthesis, this compound is frequently used as a reagent for introducing bromine and nitro groups into aromatic compounds. This capability is essential for creating diverse chemical entities with specific functional groups that are pivotal in drug design and development .

Synthesis Examples:

  • Fused Indoles: The compound has been employed in the synthesis of fused indole derivatives through palladium-catalyzed reactions, showcasing its versatility in constructing complex organic frameworks .

Biochemical Studies

Enzyme Interaction Studies:
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and mechanisms. Its ability to modify enzyme activity provides insights into metabolic pathways and the biochemical basis of diseases .

Research Findings:

  • Studies have demonstrated that modifications using this compound can significantly alter enzyme kinetics, enabling researchers to delineate the roles of specific enzymes in metabolic processes .

Material Science

Development of Novel Materials:
The unique chemical properties of this compound make it suitable for applications in material science. It is used in developing polymers and coatings that exhibit enhanced performance characteristics due to its structural attributes .

Applications in Coatings:
Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications .

Environmental Chemistry

Pollutant Degradation Studies:
Researchers have utilized this compound in environmental chemistry to assess the degradation of pollutants. Its application in remediation strategies highlights its potential role in environmental protection efforts .

Case Studies:

  • Degradation Pathways: Studies have explored the degradation pathways of pollutants facilitated by this compound, contributing to the development of effective remediation techniques for contaminated sites .

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitrobenzamide
  • 3-Bromo-2-nitrobenzamide
  • 2-Bromo-5-nitrobenzamide

Uniqueness

2-Bromo-3-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups on the benzamide ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

2-Bromo-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a nitro group on the benzamide structure. The molecular formula is C7H6BrN2O2C_7H_6BrN_2O_2, with a molar mass of approximately 232.04 g/mol. The structural formula can be represented as follows:

BrC6H4C O NNO2\text{Br}-\text{C}_6\text{H}_4-\text{C O N}-\text{NO}_2

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various microorganisms. Nitro-containing compounds, including this compound, often function through mechanisms involving the reduction of the nitro group to generate reactive intermediates that can damage DNA and other cellular components.

  • Reduction to Active Species : The nitro group in this compound can be reduced to form nitroso and hydroxylamine derivatives, which are highly reactive.
  • DNA Binding : These reduced forms can covalently bind to DNA, leading to strand breaks and ultimately cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress by generating ROS, contributing to its antimicrobial effects .

Study 1: Antibacterial Activity

In a study evaluating various nitro compounds, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations of 100 μg/mL, the compound exhibited antibacterial activity comparable to standard antibiotics like gentamicin, particularly effective against gram-positive bacteria .

CompoundConcentration (μg/mL)Activity against S. aureusActivity against E. coli
This compound100ModerateLow
Gentamicin10HighModerate

Study 2: Anticancer Potential

Research has also explored the anticancer properties of nitrobenzamide derivatives. In vitro studies demonstrated that compounds similar to this compound inhibited the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest in the G0/G1 phase .

Cell LineIC50 (μM)Mechanism of Action
Breast Cancer15DNA intercalation
Lung Cancer10Induction of apoptosis

Toxicological Considerations

While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary studies suggest that high concentrations may lead to cytotoxicity; thus, careful dosage optimization is necessary for therapeutic applications .

Properties

IUPAC Name

2-bromo-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFBJRKUCSPKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289630
Record name 2-bromo-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35757-19-8
Record name NSC62481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62481
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-3-NITROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-3-nitrobenzamide used in the synthesis of novel organoselenium compounds, and what is the significance of these compounds?

A1: this compound serves as a key starting material in the synthesis of azo-bis-ebselen compounds []. These compounds are of significant interest due to their potential as mimics of glutathione peroxidase (GPx) enzymes []. GPx enzymes play a crucial role in protecting cells from oxidative damage by reducing harmful reactive oxygen species (ROS). Therefore, developing effective GPx mimics like azo-bis-ebselens could lead to novel therapeutic strategies for diseases associated with oxidative stress.

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